molecular formula C8H11NO2 B13445729 Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture CAS No. 102363-72-4

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture

Cat. No.: B13445729
CAS No.: 102363-72-4
M. Wt: 153.18 g/mol
InChI Key: YFTKFYMUKUWANJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.2 g/molThis compound is a useful research chemical, particularly in the preparation of substituted cyclopropylphosphonates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-2-pentenoic acid with cyanide ion in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-pentenoic acid.

    Reduction: Formation of 2-amino-3-methyl-2-pentenoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including substituted cyclopropylphosphonates.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the double bond allows for various addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-Cyano-3-methyl-2-pentenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-methyl-2-pentenoate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Ethyl 2-methyl-2-pentenoate: Similar structure but with different substituents on the double bond.

Uniqueness

Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture is unique due to the presence of both the cyano group and the double bond, which provide a versatile platform for various chemical transformations. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

102363-72-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl (E)-2-cyano-3-methylpent-2-enoate

InChI

InChI=1S/C8H11NO2/c1-4-6(2)7(5-9)8(10)11-3/h4H2,1-3H3/b7-6+

InChI Key

YFTKFYMUKUWANJ-VOTSOKGWSA-N

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OC)/C

Canonical SMILES

CCC(=C(C#N)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.